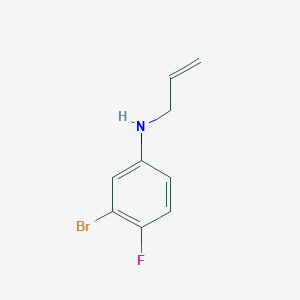![molecular formula C10H13FO2 B1411998 [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol CAS No. 1598137-25-7](/img/structure/B1411998.png)
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Overview
Description
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol is an organic compound characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenylmethanol derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- [3-Fluoro-5-(methoxy)phenyl]methanol
- [3-Fluoro-5-(ethoxy)phenyl]methanol
- [3-Fluoro-5-(butoxy)phenyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. While [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol has a propan-2-yloxy group, the similar compounds have methoxy, ethoxy, or butoxy groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and boiling points.
- Applications: The unique combination of the fluorine atom and the propan-2-yloxy group in this compound may confer specific advantages in certain applications, such as enhanced binding affinity in biological systems or improved material properties.
Properties
IUPAC Name |
(3-fluoro-5-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFBKOWGKKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


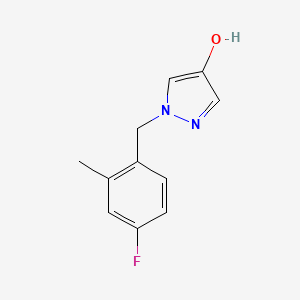
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)
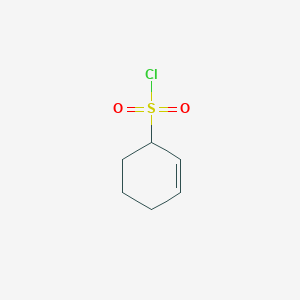
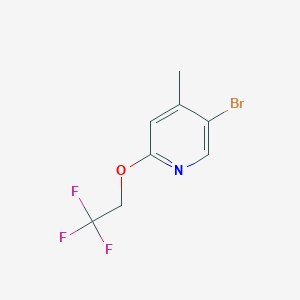
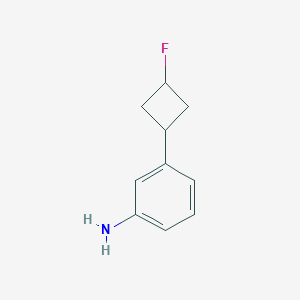
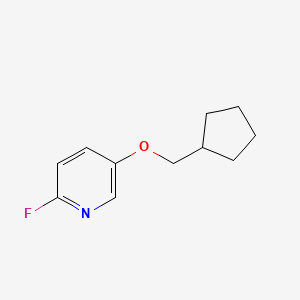
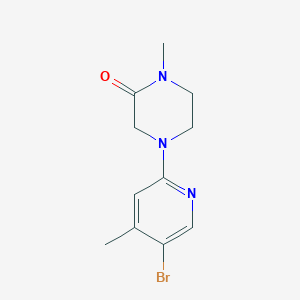
amine](/img/structure/B1411925.png)
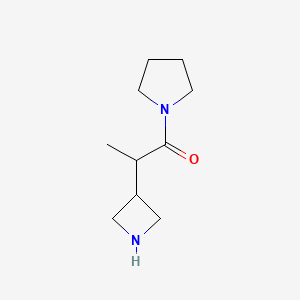
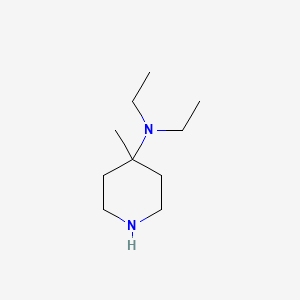

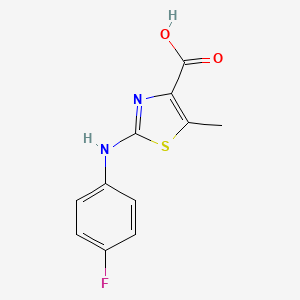
methylamine](/img/structure/B1411937.png)
